3,4-Dinitrocatechol

CAS No.: 20184-66-1

Cat. No.: VC8397055

Molecular Formula: C6H4N2O6

Molecular Weight: 200.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20184-66-1 |

|---|---|

| Molecular Formula | C6H4N2O6 |

| Molecular Weight | 200.11 g/mol |

| IUPAC Name | 3,4-dinitrobenzene-1,2-diol |

| Standard InChI | InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,9-10H |

| Standard InChI Key | YAVVHVRMNIDVOQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O |

| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Stereochemical Features

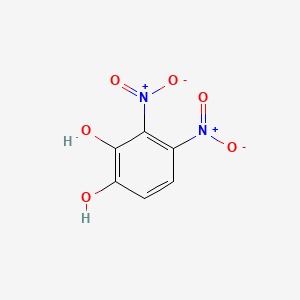

The molecular formula of 3,4-dinitrocatechol, C₆H₄N₂O₆, reflects a benzene ring substituted with two hydroxyl groups at positions 1 and 2 and two nitro groups at positions 3 and 4. The SMILES notation, C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O, precisely encodes this arrangement . The InChIKey YAVVHVRMNIDVOQ-UHFFFAOYSA-N serves as a unique identifier for its stereochemical configuration .

The planar structure of the benzene ring and the spatial orientation of the nitro groups create a polarized electronic environment. Nitro groups at the 3- and 4-positions induce meta- and para-directing effects, respectively, which influence subsequent electrophilic substitution reactions.

Spectroscopic Characterization and Analytical Data

Collision cross-section (CCS) measurements provide insights into the gas-phase behavior of 3,4-dinitrocatechol adducts. The following table summarizes predicted CCS values for common ionized forms:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.01422 | 139.0 |

| [M+Na]⁺ | 222.99616 | 151.5 |

| [M+NH₄]⁺ | 218.04076 | 145.2 |

| [M-H]⁻ | 198.99966 | 141.4 |

| [M+Na-2H]⁻ | 220.98161 | 142.9 |

These values, derived from computational models, aid in mass spectrometry-based identification and quantification .

Synthetic Pathways and Production Methodologies

Modern Protection-Deprotection Strategies

Patent CN102976957A discloses a benzyl-protection strategy to enhance nitration regioselectivity . While this method primarily targets 4-nitrocatechol synthesis, analogous approaches could theoretically apply to 3,4-dinitrocatechol:

-

Protection: Benzyl chloride reacts with catechol’s hydroxyl groups to form dibenzyl ether.

-

Nitration: Controlled nitration introduces nitro groups at specific positions.

-

Deprotection: Hydrogenolysis removes benzyl groups, yielding the desired nitrocatechol.

Industrial Applications and Functional Utility

3,4-Dinitrocatechol’s primary industrial relevance lies in its role as a precursor to aminocatechols. Reduction of its nitro groups via catalytic hydrogenation or chemical reductants (e.g., Sn/HCl) produces diamino derivatives, which find use in:

-

Pharmaceuticals: Aminocatechols serve as intermediates in antipsychotic and antioxidant drug synthesis.

-

Coordination Chemistry: The compound’s hydroxyl and nitro groups enable metal chelation, useful in catalysis and materials science.

Despite these potentials, large-scale applications remain limited due to synthesis challenges and regulatory constraints on nitroaromatics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume